molecular formula C6H13ClFNO B15226103 (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride

Cat. No.: B15226103
M. Wt: 169.62 g/mol
InChI Key: AGSUXIYGGWFJKX-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is a chiral organofluorine compound that serves as a valuable building block in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms and chiral centers into lead compounds is a cornerstone of modern pharmaceutical development, as these features can profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability . This compound, with its piperidine scaffold and fluorinated chiral center, is designed for the synthesis of novel bioactive molecules. While specific published applications for this exact compound are not readily available, its structure indicates high potential utility. Fluorinated piperidines are frequently employed in the design of active pharmaceutical ingredients (APIs) targeting the central nervous system, as enzyme inhibitors, and in the development of receptor agonists/antagonists . The (S)-enantiomer provides a specific three-dimensional structure that is crucial for selective interaction with biological targets, such as G-protein-coupled receptors (GPCRs) . The methanol functional group offers a versatile handle for further synthetic modification, allowing researchers to link the fluorinated piperidine core to other complex molecular fragments. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

[(3S)-3-fluoropiperidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H/t6-;/m0./s1

InChI Key

AGSUXIYGGWFJKX-RGMNGODLSA-N

Isomeric SMILES

C1C[C@](CNC1)(CO)F.Cl

Canonical SMILES

C1CC(CNC1)(CO)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde under basic conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: (S)-(3-Fluoropiperidin-3-yl)carboxylic acid

    Reduction: (S)-3-Fluoropiperidine

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used

Scientific Research Applications

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomer: (5-Fluoropiperidin-3-yl)methanol Hydrochloride

The positional isomer (5-fluoropiperidin-3-yl)methanol hydrochloride (CAS 1356342-54-5) differs in the fluorine substitution at the 5-position rather than the 3-position (Figure 1). For example:

  • Hydrogen Bonding : Fluorine at the 5-position may participate in weaker intermolecular interactions compared to the 3-position due to reduced proximity to the hydroxymethyl group.
  • Crystallinity : Evidence from analogous hydrochloride salts (e.g., L-tyrosine methyl ester hydrochloride) suggests that substituent positioning influences crystal packing via N–H···Cl and O–H···Cl hydrogen bonds .
Table 1: Comparison of Fluorinated Piperidine Derivatives
Compound CAS Number Substituent Position Molecular Formula Key Properties (Theoretical)
(S)-(3-Fluoropiperidin-3-yl)methanol HCl Not Available 3-F, 3-CH2OH C6H12ClFNO High enantiomeric purity; potential metabolic stability
(5-Fluoropiperidin-3-yl)methanol HCl 1356342-54-5 5-F, 3-CH2OH C6H12ClFNO Altered hydrogen bonding; possible solubility differences

Substituent Variation: [(3S)-3-Methyl-3-piperidyl]methanol Hydrochloride

Replacing fluorine with a methyl group yields [(3S)-3-methyl-3-piperidyl]methanol hydrochloride (CAS 1956435-41-8). Key differences include:

  • Electronic Effects : Unlike fluorine’s electronegativity, the methyl group is electron-donating, which may decrease hydrogen-bond acceptor strength.
  • Applications : Methyl-substituted analogs are often explored for improved lipophilicity in CNS-targeting drugs .

Crystalline Behavior and Hydrogen Bonding

Studies on L-tyrosine methyl ester hydrochloride () demonstrate that hydrochloride salts form complex hydrogen-bonded networks. For (S)-(3-fluoropiperidin-3-yl)methanol hydrochloride:

  • The Cl⁻ anion likely mediates N–H···Cl and O–H···Cl interactions, stabilizing the crystal lattice.

Biological Activity

(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case analyses, and relevant data.

Chemical Structure and Properties

The compound's structure features a fluorine atom and a hydroxymethyl group, which are critical for its biological interactions. The fluorine atom enhances binding affinity to various biological targets, while the hydroxymethyl group allows for hydrogen bonding interactions, stabilizing these interactions and modulating biochemical pathways.

The mechanism of action of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological effects.

Inhibitory Effects on Cancer Pathways

Research indicates that compounds with similar structures exhibit inhibitory effects on critical pathways involved in cancer progression. For instance, fluorinated piperidines have shown enhanced potency against epidermal growth factor receptor (EGFR) mutations, common in non-small cell lung cancer (NSCLC) .

Neurotransmitter Interaction

Preliminary studies suggest that (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride may interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This interaction indicates potential uses in treating neurological disorders .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is still under investigation. However, studies on similar compounds suggest:

  • Absorption : Rapidly absorbed post-administration.
  • Metabolism : Primarily metabolized by liver enzymes (CYP450 family).
  • Elimination : Predominantly excreted via feces.

Toxicological assessments indicate that compounds in this class can be harmful if ingested and may cause serious eye damage upon contact .

EGFR Inhibition

A study focusing on the inhibition of EGFR mutations demonstrated significant selectivity and potency against common mutations associated with NSCLC. The compound exhibited promising results in reducing tumor growth in preclinical models.

Cholesterol Absorption

Another study explored the potential of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride to reduce plasma cholesterol levels, indicating its utility in metabolic disorders .

Key Findings from Studies

Study FocusFindings
EGFR Mutant InhibitionSignificant selectivity and potency against common EGFR mutations.
Cholesterol AbsorptionPotential for reducing plasma cholesterol levels.
Toxicity AssessmentHarmful if swallowed; serious eye damage risk.

Q & A

Q. What are the recommended synthetic routes for (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of a piperidine precursor followed by hydroxylation and salt formation. For example, fluorination using trifluoromethylating agents under catalytic conditions (e.g., Pd/C or CuI) is common, followed by resolution of stereochemistry via chiral chromatography . To optimize purity, employ recrystallization in ethanol/water mixtures (70:30 v/v) and validate via HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid exposure to moisture, as hydrolysis of the fluoropiperidine ring may occur. Use desiccants (e.g., silica gel) in storage vials. For handling, wear nitrile gloves, safety goggles, and a P95 respirator to prevent inhalation of aerosols .

Q. What analytical techniques are critical for characterizing (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC (≥98% purity threshold) with UV detection at 254 nm .
  • Structural Confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify stereochemistry and fluorine coupling patterns. Key signals include δ ~4.2 ppm (methanol -CH₂OH) and δ ~3.8 ppm (piperidine -CHF) .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z ~178.1) .

Advanced Research Questions

Q. How does the stereochemistry of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride influence its receptor binding affinity?

  • Methodological Answer : The (S)-configuration enhances fit into chiral active sites, such as G-protein-coupled receptors (GPCRs). To assess binding, perform competitive radioligand assays (e.g., using ³H-labeled ligands) with HEK293 cells expressing target receptors. Compare IC₅₀ values against racemic mixtures to quantify enantioselectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address:
  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Bioavailability Correction : Administer the compound with CYP450 inhibitors (e.g., ketoconazole) in animal models to assess if activity improves .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro to model interactions with off-target receptors (e.g., serotonin vs. dopamine receptors). Prioritize analogs with lower predicted binding energies for off-targets.
  • QSAR Analysis : Corrogate substituent effects (e.g., replacing fluorine with chloro or methyl groups) on logP and polar surface area to optimize blood-brain barrier permeability .

Q. What structural analogs of this compound show divergent pharmacological profiles, and why?

  • Methodological Answer :
AnalogStructural ChangePharmacological Impact
(S)-(3-Chloropiperidin-3-yl)methanol HClF → ClIncreased lipophilicity (logP +0.5) enhances CNS penetration but reduces aqueous solubility .
(R)-(3-Fluoropiperidin-3-yl)methanol HClS → R configuration10-fold lower affinity for σ₁ receptors due to steric clashes in the binding pocket .

Data Interpretation and Optimization

Q. How should researchers troubleshoot low yields in the final salt formation step?

  • Methodological Answer : Low yields (<60%) may stem from incomplete protonation or poor solubility.
  • Protonation Check : Titrate reaction mixture to pH 2–3 using HCl gas or concentrated HCl. Monitor via in-line pH probe.
  • Solubility Enhancement : Add co-solvents (e.g., isopropanol) during salt precipitation .

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Positive Control : Use a known inhibitor (e.g., paroxetine for serotonin transporters) to validate assay conditions.
  • Vehicle Control : Include DMSO (≤0.1% v/v) to rule out solvent effects on enzyme activity .

Safety and Compliance

Q. What are the critical toxicity parameters to monitor in preclinical studies?

  • Methodological Answer : Assess acute toxicity via OECD Guideline 423 (fixed-dose procedure). Monitor for neurotoxicity (e.g., tremors, ataxia) and hepatotoxicity (ALT/AST levels). For genotoxicity, conduct Ames test (TA98/TA100 strains) with metabolic activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.